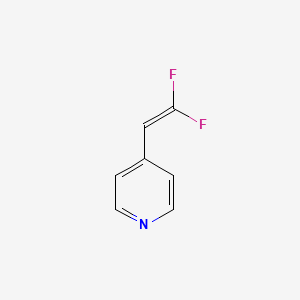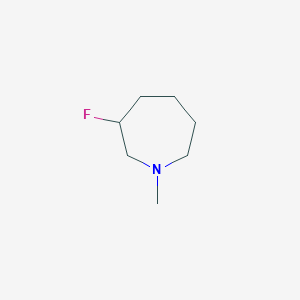
(2R,3R)-2-benzylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-benzylpyrrolidin-3-ol is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the second carbon and a hydroxyl group on the third carbon. The compound’s chirality arises from the two stereocenters at the second and third carbon atoms, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-benzylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine. For instance, the reduction of a benzyl-substituted pyrrolidinone using a chiral catalyst can yield the desired this compound with high enantioselectivity .
Another method involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. For example, the reduction of a benzyl-substituted pyrrolidinone using a chiral auxiliary like ®- or (S)-BINAP can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of enzymes, such as reductases or transaminases, can provide high yields and enantioselectivity under mild reaction conditions. Additionally, continuous flow reactors and other advanced technologies are employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-benzylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are often employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpyrrolidinone, while reduction can produce benzylpyrrolidine. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2R,3R)-2-benzylpyrrolidin-3-ol has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of (2R,3R)-2-benzylpyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: A chiral diol with applications in the production of antifreeze agents and chiral building blocks.
(2R,3R)-tartaric acid: A naturally occurring chiral compound used in the resolution of racemic mixtures and as a chiral auxiliary.
(2R,3R)-dihydromyricetin: A flavonoid with potential antimicrobial and antioxidant properties .
Uniqueness
(2R,3R)-2-benzylpyrrolidin-3-ol is unique due to its specific structural features, including the benzyl group and the pyrrolidine ring. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,3R)-2-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 |
InChI Key |
FLYGBVQBEQQUPQ-GHMZBOCLSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CNC(C1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)

![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)


![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)






